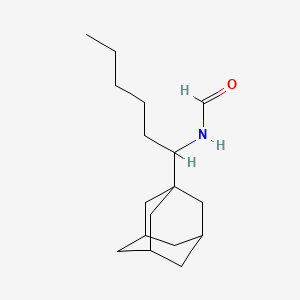

N-(1-(1-Adamantyl)hexyl)formamide

Description

Contextualization within Adamantane (B196018) Derivatives Chemistry

Adamantane and its derivatives are a distinct class of polycyclic hydrocarbons that have been extensively studied. rsc.org The adamantane moiety is a rigid, cage-like structure that imparts unique characteristics to molecules containing it, such as high lipophilicity, conformational rigidity, and thermal stability. rsc.orgontosight.ai These properties have made adamantane-containing compounds valuable building blocks in various fields.

In medicinal chemistry, the adamantane framework is a key component in several approved drugs, including antivirals like amantadine (B194251) and rimantadine, and agents for treating Alzheimer's and Parkinson's diseases. nih.gov The lipophilicity of the adamantane group can enhance a drug's ability to cross biological membranes. ontosight.ai Beyond pharmaceuticals, adamantane derivatives are utilized in the development of catalysts and advanced polymers, where their bulk and stability are advantageous. rsc.orgrsc.org The synthesis of substituted adamantanes is often achieved through reactions involving carbocation or radical intermediates, which exhibit unique stability and reactivity due to the caged structure. rsc.org The functionalization of adamantane can occur through direct C-H bond activation or by constructing the tricyclic framework through various synthetic routes. rsc.orgmdpi.com

Significance of the Formamide (B127407) Moiety in Organic Transformations

The formamide group (–NHCHO) is the simplest amide and serves as a versatile functional group in organic synthesis. atamanchemicals.com Formamides are not merely solvents but can act as reagents and intermediates in a multitude of chemical reactions. atamanchemicals.comresearchgate.netnih.gov

One of the classic reactions involving formamides is the Leuckart reaction, which is used to prepare primary amines from ketones via their N-formyl derivatives. atamanchemicals.comwikipedia.org Formamides are also key reactants in the production of other compounds; for instance, formamide itself can be a source for hydrogen cyanide production and is a feedstock for manufacturing various pharmaceuticals and herbicides. atamanchemicals.comwikipedia.org The formamide functional group can be a precursor to isocyanides, which are valuable in multicomponent reactions. Furthermore, the high polarity and dielectric constant of simple formamides like N,N-dimethylformamide (DMF) make them excellent solvents for a wide range of organic reactions, particularly those involving polar species. researchgate.netnih.gov In contemporary synthesis, formamide is considered a C1 building block, participating in condensation and cross-coupling reactions to construct more complex molecules. researchgate.net

Overview of Research Trajectories for N-Adamantylformamides

Research into N-adamantylformamides, the class of compounds to which N-(1-(1-Adamantyl)hexyl)formamide belongs, is primarily driven by their utility as synthetic intermediates. ontosight.ai The combination of the stable, bulky adamantyl group and the reactive formamide moiety makes these compounds valuable precursors for other adamantane derivatives. solubilityofthings.com

A significant area of research involves the use of N-adamantylformamides in the synthesis of pharmaceuticals. For example, a simple and economical two-step process for producing the antiviral drug amantadine hydrochloride has been developed using N-(1-adamantyl)formamide as a key intermediate. nih.gov This synthesis involves the reaction of 1-bromoadamantane (B121549) with formamide, followed by hydrolysis of the resulting N-(1-adamantyl)formamide to yield amantadine. nih.gov This highlights the role of the formamide group as a protected amine that can be readily deprotected under acidic conditions.

The unique structural properties conferred by the adamantane group also suggest potential applications in materials science, where derivatives might be used to create novel materials with enhanced thermal stability and rigidity. ontosight.ai The research trajectory for compounds like this compound is thus linked to the broader exploration of adamantane derivatives for creating new molecules with specific biological or material properties. ontosight.aiontosight.ai The presence of the hexyl group, in addition to the adamantane, further increases the lipophilicity and modifies the steric bulk, potentially influencing its interactions and reactivity in synthetic and biological systems. ontosight.ai

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adamantane |

| Amantadine |

| Rimantadine |

| 1-Bromoadamantane |

| N-(1-adamantyl)formamide |

| N,N-dimethylformamide (DMF) |

| Amantadine hydrochloride |

| Isocyanides |

Structure

3D Structure

Properties

CAS No. |

101468-17-1 |

|---|---|

Molecular Formula |

C17H29NO |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-[1-(1-adamantyl)hexyl]formamide |

InChI |

InChI=1S/C17H29NO/c1-2-3-4-5-16(18-12-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-16H,2-11H2,1H3,(H,18,19) |

InChI Key |

AENKDSUMRCXPDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C12CC3CC(C1)CC(C3)C2)NC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 1 Adamantyl Hexyl Formamide Analogues

Direct Formylation Strategies to N-Adamantyl Systems

Direct formylation methods aim to introduce the N-formyl group onto the adamantane (B196018) skeleton in a single conceptual stage, often by forming the crucial C-N bond. These strategies are prized for their efficiency and atom economy.

Ritter-Type Reaction Pathways and Associated Conditions

The Ritter reaction is a classic method for synthesizing N-alkyl amides by reacting a nitrile with a substrate that can form a stable carbocation, such as an alkene or an alcohol, in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for tertiary alcohols like 1-adamantanol (B105290) and its derivatives, which readily form stable tertiary carbocations at the bridgehead position.

The mechanism involves the acid-promoted formation of a carbocation from the adamantyl precursor. This electrophilic carbocation is then attacked by the electron pair on the nitrogen atom of a nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the stable N-adamantyl amide. organic-chemistry.org To produce formamides, hydrogen cyanide (HCN) or a stable equivalent is required, though its high toxicity necessitates careful handling. wikipedia.org

Key Features of Adamantane-based Ritter Reactions:

Substrates : Tertiary and benzylic alcohols, or alkenes capable of forming stable carbocations, are suitable starting materials. wikipedia.org

Acid Catalysts : Strong acids such as sulfuric acid or perchloric acid are typically required. wikipedia.orgorganic-chemistry.org Recent developments have introduced solid acid catalysts and Lewis acids like iron(III) perchlorate (B79767) to facilitate the reaction under milder conditions. organic-chemistry.org

Nitrile Source : A wide range of nitriles can be used. For the synthesis of formamides, hydrogen cyanide is the traditional reagent. wikipedia.org

| Catalyst/Acid | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Alcohols, Alkenes | Classical, well-established method. | wikipedia.org |

| Fe(ClO₄)₃·H₂O | Esters | Convenient for synthesizing amides from esters and nitriles. | organic-chemistry.org |

| Polyoxometalate-Ionic Liquid | Alcohols | Efficient, potentially reusable catalytic system. | organic-chemistry.org |

| Formic Acid | Nitriles | Can serve as the reaction medium for specific substrates like N-Benzhydrylamides. | organic-chemistry.org |

Leuckart-Wallach Type Amidations for Adamantane Functionalization

The Leuckart-Wallach reaction is a reductive amination process that converts aldehydes and ketones into amines using formic acid or its derivatives, such as formamide (B127407) or ammonium (B1175870) formate (B1220265), as the nitrogen source and reducing agent. numberanalytics.comwikipedia.org When formamide is used, the reaction often yields the N-formylated product directly, making it a valuable tool for synthesizing N-adamantylformamides from corresponding adamantyl ketones. alfa-chemistry.com

The reaction typically requires high temperatures (often >165 °C) to proceed. wikipedia.org The mechanism involves the initial formation of an iminium ion intermediate from the ketone and formamide, which is then reduced by a hydride equivalent supplied by formic acid (generated in situ) or another molecule of formamide. wikipedia.orgalfa-chemistry.com

Reaction Characteristics:

Starting Materials : Adamantyl ketones are the ideal precursors.

Reagents : Formamide or a combination of ammonium formate and formic acid can be used. Using ammonium formate often leads to better yields of the free amine, while formamide favors the formation of the N-formyl derivative. wikipedia.orgalfa-chemistry.com

Conditions : The reaction is known for requiring high temperatures, which can be a limitation. alfa-chemistry.com

Radical-Mediated C-H Functionalization Approaches to Adamantylformamides

Modern synthetic chemistry has increasingly focused on the direct functionalization of unactivated C–H bonds, which represents a highly atom-economical approach to building molecular complexity. youtube.comresearchgate.net The adamantane cage possesses strong C–H bonds, but its tertiary bridgehead positions are susceptible to radical abstraction due to the stability of the resulting adamantyl radical. rsc.orgresearchgate.net

Radical-mediated C-H amination or amidation can be achieved through various methods, including photoredox catalysis or the use of potent radical initiators. researchgate.net These methods typically involve:

Generation of a nitrogen-centered radical or a species that can abstract a hydrogen atom from the adamantane C-H bond.

Formation of a tertiary adamantyl radical.

Trapping of the adamantyl radical by a nitrogen-containing species to form the C-N bond.

While direct C-H formylation is less common, a two-step sequence involving initial C-H amination followed by formylation is a viable pathway enabled by these advanced radical methods. arkat-usa.org

Synthesis via Amidation of Precursor Amines

A highly reliable and versatile route to N-adamantylformamides involves a two-step process: the synthesis of a precursor adamantylamine followed by its formylation. This approach decouples the C-N bond formation from the formylation step, often allowing for milder reaction conditions and broader substrate scope. 1-Adamantylamine and its derivatives can be synthesized via the Ritter reaction (using HCN followed by hydrolysis) or the Leuckart-Wallach reaction. wikipedia.orgresearchgate.net

Once the amine is obtained, numerous methods are available for its conversion to the corresponding formamide. nih.gov

Common Formylation Methods for Amines:

Using Formic Acid : Heating an amine with formic acid is a straightforward, often solvent-free method to produce formamides in high yields. nih.gov

Using Dimethylformamide (DMF) : DMF can serve as a formylating agent, often in the presence of a catalyst. Cerium(IV) oxide (CeO₂) has been reported as an effective heterogeneous catalyst for this transformation, which tolerates various functional groups and does not require acidic or basic additives. rsc.org

Catalytic Carbonylation : Amines can be formylated using carbon monoxide (CO) as the carbonyl source in the presence of a metal catalyst, such as ruthenium complexes like Ru₃(CO)₁₂. nih.gov

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Formic Acid | Heat (e.g., 60-80 °C), solvent-free | Primary and secondary alkyl and aromatic amines. | nih.gov |

| Dimethylformamide (DMF) | CeO₂ catalyst, heat | Primary, secondary, aromatic, alkyl, cyclic, and linear amines. | rsc.org |

| Carbon Monoxide (CO) | Ru₃(CO)₁₂, 120–180 °C, 40 atm CO | Primary aliphatic amines yield formamides; secondary amines may yield ureas as byproducts. | nih.gov |

| Bioderived Formyl Sources (DHA, GLA) | g-C₃N₄ supported Cu catalyst, O₂ | Various amine types. | researchgate.net |

Catalytic Approaches in N-Adamantylformamide Synthesis

The use of catalysts is crucial for developing milder, more efficient, and selective synthetic routes. In the context of N-adamantylformamide synthesis, catalysis plays a role in nearly all modern methodologies.

In Ritter Reactions : Lewis acids like Fe(ClO₄)₃ and solid catalysts such as polyoxometalate-ionic liquids can replace traditional strong Brønsted acids, leading to more convenient and potentially greener processes. organic-chemistry.org

In Leuckart-Wallach Reactions : While traditionally non-catalytic, research into catalytic reductive amination using metal-organic frameworks (MOFs) has shown promise. For example, a ruthenium catalyst supported on a MOF (Ru/MFM-300(Cr)) has been used for the direct synthesis of N-formamides from carbonyl compounds, CO₂, and H₂, integrating CO₂ fixation into the process. nih.gov

In Amine Formylation : As noted, catalysts are key to activating formylating agents like DMF and CO. Heterogeneous catalysts like CeO₂ are particularly attractive as they can be easily separated from the reaction mixture and reused. rsc.org Homogeneous ruthenium and iridium complexes are effective for carbonylation and transfer hydrogenation-type formylation reactions. nih.gov

The development of catalytic systems continues to push the boundaries of efficiency and sustainability in the synthesis of N-(1-(1-Adamantyl)hexyl)formamide and its analogues, enabling access to these valuable compounds under increasingly mild and practical conditions.

Transition Metal-Catalyzed Hydrocarbamoylation

A promising and contemporary approach for the synthesis of amides from alkenes is transition metal-catalyzed hydrocarbamoylation. This method avoids the use of high-pressure carbon monoxide gas, which is often a drawback in traditional carbonylation reactions. nih.govnih.govresearchgate.net A recently developed dual-catalytic system employing copper hydride (CuH) and palladium (Pd) has shown remarkable efficiency in the enantioselective hydrocarbamoylation of a wide array of olefins using carbamoyl (B1232498) chlorides as the carbamoylating agent. nih.govnih.govmit.edu

This methodology could be hypothetically applied to the synthesis of this compound analogues. The key would be the synthesis of a suitable alkene precursor, such as 1-(1-adamantyl)hex-1-ene. The subsequent dual-catalyzed hydrocarbamoylation would then construct the desired formamide functionality.

The reaction typically proceeds under mild conditions, utilizing a copper catalyst, a chiral phosphine (B1218219) ligand for enantioselectivity, a palladium catalyst, and a silane (B1218182) as the hydride source. chemistryviews.org The broad substrate scope demonstrated for this reaction, encompassing various functional groups and heterocyclic structures, suggests its potential applicability to adamantyl-containing alkenes. nih.govnih.gov

Table 1: Illustrative Conditions for Dual Cu/Pd-Catalyzed Hydrocarbamoylation of Alkenes chemistryviews.org

| Entry | Copper Catalyst | Palladium Catalyst | Ligand | Base | Hydride Source | Solvent | Temperature (°C) |

| 1 | Cu(OAc)₂ | [Pd(cinnamyl)Cl]₂ | (R)-DTBM-SEGPHOS | NaO Piv | (MeO)₂MeSiH | THF | 40 |

| 2 | CuOAc | G3-dimer | SPhos/BrettPhos | KOBz | (MeO)₂MeSiH | THF | 40 |

This table presents typical conditions reported for the hydrocarbamoylation of various alkenes and serves as a general guideline. Specific optimization would be required for an adamantyl-substituted substrate.

The successful application of this method would provide a direct and potentially asymmetric route to this compound and its derivatives, which would be highly valuable for creating libraries of related compounds for biological screening.

Superacid-Catalyzed Electrophilic Formylation

Superacid systems offer a unique environment for the activation of otherwise unreactive C-H bonds. The electrophilic formylation of alkanes using carbon monoxide in a superacidic medium is a known transformation that can introduce a formyl group directly onto a saturated hydrocarbon framework. nih.gov The reaction of adamantane with carbon monoxide in the presence of a superacid has been studied and shown to yield 1-adamantanecarboxaldehyde.

This principle could be extended to the synthesis of this compound analogues. A plausible synthetic precursor for this route would be 1-hexyladamantane. The challenge in this approach lies in achieving regioselectivity. The superacid-catalyzed reaction generates a carbocation, and with an alkyl-substituted adamantane, there is the possibility of formylation occurring at different positions on the adamantyl cage or even potential rearrangement of the alkyl chain.

The reaction conditions are typically harsh, requiring a strong superacid system such as trifluoromethanesulfonic acid (CF₃SO₃H). unf.edu However, this method provides a direct way to functionalize a pre-existing alkane, which can be an advantage if the corresponding alkane is more readily accessible than the alkene required for other methods.

Table 2: Potential Reactants for Superacid-Catalyzed Formylation

| Precursor | Reagent | Acid System | Potential Product |

| 1-Hexyladamantane | Carbon Monoxide (CO) | Superacid (e.g., CF₃SO₃H) | 1-Formyl-3-hexyladamantane and other isomers |

This table outlines a hypothetical application of the superacid-catalyzed formylation to an alkyladamantane precursor. The product distribution would need to be determined experimentally.

Following the successful formylation to produce the corresponding aldehyde, standard reductive amination procedures with formamide or other nitrogen sources would be required to complete the synthesis of the target this compound.

Mechanistic Elucidation of N Adamantylformamide Transformations

Reaction Pathways for N-Adamantylformamide Formation

The synthesis of N-adamantylformamides can be achieved through distinct reaction pathways, primarily involving ionic or radical intermediates. The choice of reactants and conditions dictates the prevailing mechanism.

Ionic Mechanisms in Formylation Reactions

The formation of N-adamantylformamides frequently proceeds via an ionic mechanism, most notably the Ritter reaction or a Ritter-type process. nih.gov This pathway leverages the exceptional stability of the tertiary 1-adamantyl cation. In a typical synthesis of N-(1-adamantyl)formamide, 1-bromoadamantane (B121549) is treated with formamide (B127407) in the presence of a strong acid, such as concentrated sulfuric acid. nih.gov

The reaction mechanism is initiated by the departure of the leaving group (bromide), facilitated by the acid, to generate the highly stable 1-adamantyl carbocation. youtube.comwikipedia.org This stability arises from the unique three-dimensional structure of the adamantane (B196018) cage. The electron-rich nitrogen atom of formamide then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting intermediate yields the final N-(1-adamantyl)formamide product. nih.gov The extension of this methodology to produce N-(1-(1-Adamantyl)hexyl)formamide would involve starting with a precursor like 1-(1-adamantyl)hexan-1-ol or a corresponding halide, which under acidic conditions would generate the requisite secondary carbocation alpha to the adamantyl cage. The stability of this cation is crucial for the reaction to proceed efficiently.

Table 1: Key Steps in the Ionic Formation of N-(1-Adamantyl)formamide

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation and loss of leaving group (e.g., Br⁻ from 1-bromoadamantane) in strong acid. | 1-Adamantyl Cation |

| 2 | Nucleophilic attack by the nitrogen atom of formamide on the carbocation. | Protonated N-acyliminium ion |

| 3 | Deprotonation. | N-(1-Adamantyl)formamide |

Radical Intermediates in Functionalization Reactions

While ionic pathways are common for forming the initial N-adamantylformamide structure, radical intermediates are pivotal for subsequent functionalization reactions, particularly for creating C-C bonds at the adamantane core. rsc.orgresearchgate.netresearchgate.net The direct functionalization of adamantane's strong C-H bonds can be achieved using radical-based methods. nih.govrsc.org

These reactions typically involve the generation of an adamantyl radical through hydrogen atom transfer (HAT) from a C-H bond, often initiated photochemically or with a radical initiator. nih.gov For a molecule like this compound, functionalization would preferentially occur at the tertiary C-H positions of the adamantane cage due to the relative stability of the resulting tertiary radical.

However, the presence of the N-formyl group introduces complexity. The amide nitrogen and its substituents can influence the reaction's efficiency and may be susceptible to side reactions. nih.gov For instance, amidyl radicals can be formed, potentially leading to intermolecular C-H functionalization or other rearrangements. The bulky nature of the N-substituent (the 1-adamantyl-hexyl group) would play a significant role in directing the approach of reactants and influencing the regioselectivity of any further radical-mediated modifications. nih.gov

Fragmentation Pathways of N-Adamantylformamide Derivatives

The fragmentation of this compound in mass spectrometry is predicted to be dominated by the stability of the adamantyl moiety. Upon ionization, typically via electron impact (EI), a molecular radical cation is formed. youtube.com The fragmentation pathways are governed by the formation of stable fragment ions.

The most prominent fragmentation pathway is the cleavage of the C-N bond to generate the 1-adamantyl cation, which is exceptionally stable. This would result in a characteristic peak at a mass-to-charge ratio (m/z) of 135. youtube.com

Another significant fragmentation mechanism is alpha-cleavage, a common pathway for amides. youtube.comyoutube.com This involves the homolytic cleavage of a bond adjacent to the nitrogen atom. For this compound, this could involve the cleavage of the bond between the nitrogen and the adamantyl-hexyl group, or cleavage within the hexyl chain itself. Cleavage of the C-C bond between the adamantyl group and the hexyl chain would also be a likely event, generating a stable adamantyl radical and a charged hexylformamide fragment.

The McLafferty rearrangement is a potential fragmentation pathway for amides containing a sufficiently long alkyl chain with a γ-hydrogen. youtube.comslideshare.net This involves the intramolecular transfer of a hydrogen atom from the γ-carbon to the formyl oxygen, followed by cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragmentation Pathway | Key Fragment Ion | Predicted m/z |

|---|---|---|

| C-N Bond Cleavage | 1-Adamantyl cation | 135 |

| Alpha-Cleavage | [CH(C₁₀H₁₅)NC=O]⁺ | 206 |

| Alpha-Cleavage | [C₅H₁₀CH=N⁺H-C=O] | 114 |

| McLafferty Rearrangement | [C₁₀H₁₅-CH=N⁺H-C=O] | 208 |

Exploration of N 1 1 Adamantyl Hexyl Formamide Derivatives and Structural Analogues

Systematic Variation of the N-Alkyl Chain Length

For instance, analogs such as N-[1-(1-adamantyl)ethyl]formamide and N-[1-(1-adamantyl)butyl]formamide have been synthesized and characterized. uni.luuni.lu The synthesis of these compounds often involves the formylation of the corresponding 1-(1-adamantyl)alkylamine. The resulting formamides provide a basis for comparing the effects of ethyl, butyl, and hexyl chains on the molecule's properties.

Table 1: N-(1-(1-Adamantyl)alkyl)formamides with Varying Alkyl Chain Lengths

| Compound Name | Molecular Formula | Alkyl Chain |

| N-[1-(1-adamantyl)ethyl]formamide | C13H21NO | Ethyl |

| N-[1-(1-adamantyl)butyl]formamide | C15H25NO | Butyl |

| N-(1-(1-Adamantyl)hexyl)formamide | C17H29NO | Hexyl |

This table showcases a selection of N-(1-(1-Adamantyl)alkyl)formamides, highlighting the systematic variation of the N-alkyl chain.

Modifications on the Adamantane (B196018) Cage

The adamantane cage itself serves as a robust anchor that can be functionalized at its bridgehead positions. nih.gov These modifications can lead to the development of disubstituted and multifunctionalized adamantane scaffolds, expanding the chemical space and potential applications of these molecules. nih.gov

The synthesis of 1,3-disubstituted adamantane derivatives is a key strategy for creating symmetrical molecules with defined geometries. jlu.edu.cn These derivatives can serve as rigid spacers or building blocks for more complex structures. The introduction of substituents at the bridgehead positions of the adamantane core in formamide-containing molecules can significantly alter their steric and electronic properties.

For example, research has focused on the synthesis of 1,3-disubstituted ureas derived from adamantane, which share structural similarities with formamides. nih.gov A one-stage method has been developed for preparing 1-[isocyanato(phenyl)methyl]adamantane and its 3,5-dimethyl analog, which can then be reacted with various anilines to produce a series of 1,3-disubstituted ureas. nih.gov This approach highlights a method for introducing functionality at multiple bridgehead positions of the adamantane cage.

Recent reviews have summarized the various methods for synthesizing 1,2-disubstituted adamantane derivatives, which can be achieved through the construction of the tricyclic framework or by C-H functionalization. mdpi.comnih.gov These synthetic strategies open up possibilities for creating a wide array of disubstituted adamantane formamides with specific stereochemistry and functionality.

The tetrahedral geometry of adamantane, with its four bridgehead positions, makes it an ideal core for creating multifunctional scaffolds. nih.govresearchgate.net These scaffolds can present multiple copies of a functional group or different functional groups in a well-defined spatial arrangement. This multivalency is of particular interest in drug discovery and materials science. nih.gov

The synthesis of multifunctional adamantane derivatives often starts from the adamantane molecule itself, with various chemical methods employed to introduce substituents. nih.gov These methods can include catalytic functionalization techniques. researchgate.net The resulting multifunctional scaffolds can be used to attach bioactive peptides or other molecules, leading to compounds with enhanced biological activity or novel material properties. nih.govresearchgate.net The unique properties of the adamantane scaffold, such as its rigidity and lipophilicity, can also enhance the stability and bioavailability of the attached moieties. mdpi.com

Synthesis of Heterocyclic Systems Incorporating N-Adamantylformamide Moieties

The incorporation of the N-adamantylformamide pharmacophore into heterocyclic ring systems is another important area of exploration. This strategy aims to combine the desirable properties of the adamantane group with the diverse chemical and biological activities of various heterocyclic frameworks.

For instance, researchers have developed N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. nih.gov These compounds integrate the N-adamantyl moiety into a quinolone scaffold, a well-known heterocyclic system in medicinal chemistry. The synthesis of these derivatives demonstrates the feasibility of merging the adamantane structure with complex heterocyclic systems to create novel chemical entities with specific functional properties. nih.gov

Theoretical and Computational Chemistry in N Adamantylformamide Research

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

There are no published studies that utilize Density Functional Theory (DFT) to calculate the reaction energetics or to identify the transition states involved in the synthesis or reactions of N-(1-(1-Adamantyl)hexyl)formamide. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it is frequently employed to understand reaction mechanisms, predict reaction rates, and determine the stability of different chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No literature is available that describes the use of molecular dynamics (MD) simulations to explore the conformational landscape or to study the solvation effects of this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They are commonly used to understand how a molecule behaves over time, including how it changes shape (conformations) and how it interacts with solvent molecules.

In Silico Mechanistic Pathway Predictions

There is a lack of in silico studies predicting the mechanistic pathways for the formation or reactivity of this compound. Such computational studies typically involve the use of various software tools and algorithms to simulate and predict the most likely sequence of elementary steps in a chemical reaction, providing insights that can be difficult to obtain through experimental methods alone.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling (excluding direct biological activity correlations)

No computational modeling studies focused on the structure-reactivity relationships (SAR) of this compound are present in the available literature. SAR studies aim to understand how the chemical structure of a compound influences its reactivity. Computational approaches to SAR can involve the calculation of various molecular descriptors to build predictive models.

Advanced Spectroscopic and Analytical Techniques for N Adamantylformamide Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of N-(1-(1-Adamantyl)hexyl)formamide. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence and connectivity of the adamantyl, hexyl, and formamide (B127407) moieties.

In ¹H NMR spectroscopy, the protons of the adamantyl cage typically appear as a set of broad, overlapping multiplets in the upfield region (approximately 1.60-2.10 ppm), a characteristic feature of this rigid polycyclic system. The protons on the hexyl chain would present more distinct signals, with the methine proton (CH-N) adjacent to the nitrogen atom being the most downfield of the aliphatic chain protons, likely appearing as a multiplet. The terminal methyl group of the hexyl chain would be observed as a triplet further upfield. The formyl proton (CHO) of the formamide group is highly characteristic and would appear as a distinct singlet, or as a doublet in the case of cis-trans isomerism, significantly downfield (typically >8.0 ppm) due to the influence of the adjacent carbonyl and nitrogen atoms. The N-H proton resonance can be broad and its chemical shift is sensitive to solvent and concentration, often appearing in the range of 5.5-8.5 ppm. libretexts.orgnih.gov

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon environment. oregonstate.edu The adamantyl cage carbons typically resonate in the 28-40 ppm range. The carbons of the hexyl chain would appear in the aliphatic region, with the carbon atom bonded to the nitrogen (C-N) being the most deshielded of the chain. The carbonyl carbon of the formamide group is particularly diagnostic, appearing far downfield in the spectrum, generally in the range of 160-165 ppm. oregonstate.edursc.org The presence of rotational isomers (cis/trans) about the amide C-N bond, a common feature in formamides, can lead to the observation of two distinct sets of signals for the formyl proton and the atoms near the amide bond, providing insight into the conformational dynamics of the molecule in solution. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. The exact values can vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantyl-CH₂ | 1.60 - 1.80 (m) | ~36-40 |

| Adamantyl-CH | ~2.05 (br s) | ~28-30 |

| Adamantyl-C (quaternary) | - | ~35-38 |

| N-CH-(hexyl) | 3.80 - 4.20 (m) | ~50-55 |

| CH₂ (hexyl chain) | 1.20 - 1.60 (m) | ~22-32 |

| CH₃ (hexyl chain) | 0.85 - 0.95 (t) | ~14 |

| N-H | 5.5 - 8.5 (br s) | - |

| CHO | 8.0 - 8.3 (s) | ~160-165 |

Mass Spectrometry for Fragmentation Pattern Analysis and Identification of Reaction Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. waters.com Using electron ionization (EI), the molecule would undergo characteristic fragmentation processes that reflect its constituent parts.

The most prominent fragmentation pathway for the adamantyl group involves the loss of various alkyl fragments, leading to a base peak corresponding to the stable 1-adamantyl cation at m/z 135. nih.govnist.gov Other significant fragments from the adamantane (B196018) cage are often observed at m/z 93, 79, and 67, resulting from further cleavage of the polycyclic structure. nih.gov

Cleavage of the amide group itself is also a key fragmentation route. Alpha-cleavage adjacent to the nitrogen atom could result in the loss of the hexyl chain, generating a fragment ion containing the adamantyl-formamide moiety. Alternatively, cleavage of the N-CO bond is a common pathway for amides, which would lead to the formation of the 1-adamantylhexylamine cation and the loss of a neutral CHO radical. nih.govresearchgate.net The McLafferty rearrangement is another potential fragmentation pathway for the hexyl chain, provided a gamma-hydrogen is available for transfer. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Origin |

| 263 | [C₁₇H₂₉NO]⁺ | Molecular Ion (M⁺) |

| 220 | [C₁₅H₂₆N]⁺ | Loss of the formyl group (-CH=O) |

| 178 | [C₁₁H₁₆NO]⁺ | Loss of the pentyl radical from the hexyl chain |

| 135 | [C₁₀H₁₅]⁺ | 1-Adamantyl cation (often the base peak) |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantyl cage |

| 79 | [C₆H₇]⁺ | Fragmentation of the adamantyl cage |

In the context of synthesis, mass spectrometry, particularly when coupled with techniques like atmospheric solids analysis probe (ASAP), serves as an excellent tool for real-time reaction monitoring. waters.com It can be used to track the disappearance of starting materials and the appearance of the desired product. Crucially, MS can help identify reaction intermediates, such as protonated reactants or catalyst-substrate adducts, which are often present in low concentrations and have transient lifetimes. waters.comlibretexts.org This provides invaluable mechanistic insight into the amide formation reaction.

Chromatographic Methods in Reaction Monitoring and Purity Assessment for Synthetic Research

Chromatographic techniques are fundamental for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is particularly well-suited for monitoring the conversion of reactants to products during the synthesis. researchgate.netoup.comnih.gov By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, one can track the consumption of the starting amine and formylating agent and the formation of the this compound product. researchgate.netoup.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For purity assessment of the final compound, a validated HPLC method, often using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), can separate the target compound from unreacted starting materials, by-products, and other impurities. nih.gov Detection is typically achieved using a UV detector, as the amide carbonyl provides a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD).

Gas Chromatography, frequently coupled with Mass Spectrometry (GC-MS), is also a powerful tool for the analysis of adamantane derivatives, given their volatility. researchgate.netresearchgate.net GC can provide high-resolution separation of the target compound from structurally similar impurities. The subsequent MS analysis provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, confirming the purity of the isolated this compound.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Application | Typical Stationary Phase | Key Advantages |

| HPLC-UV/CAD | Reaction Monitoring, Purity Assessment | Reversed-Phase (e.g., C18) | Applicable to a wide range of polarities, non-destructive, quantitative. researchgate.netnih.gov |

| GC-MS | Purity Assessment, Impurity ID | Non-polar (e.g., DB-5MS) | High separation efficiency, definitive peak identification via MS. researchgate.netresearchgate.net |

N 1 1 Adamantyl Hexyl Formamide As a Versatile Building Block in Complex Chemical Synthesis

Precursor for N-Adamantylamines and Other Nitrogenous Compounds

N-(1-(1-Adamantyl)hexyl)formamide serves as a crucial intermediate in the synthesis of N-adamantylamines and other nitrogen-containing molecules. The formamide (B127407) group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 1-(1-Adamantyl)hexanamine. This transformation is a cornerstone in the synthesis of more complex adamantane (B196018) derivatives.

The resulting N-adamantylamines are valuable in medicinal chemistry and materials science due to the lipophilic and rigid nature of the adamantyl group. ontosight.ai This moiety can enhance the pharmacological properties of a drug molecule by improving its ability to cross cell membranes. ontosight.ai

Furthermore, the formamide itself can participate in various chemical reactions, acting as a source of the formyl group or undergoing reduction to afford the corresponding methylamine. The versatility of the formamide functional group allows for its conversion into a range of other nitrogenous compounds, making this compound a pivotal starting material.

Table 1: Representative Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Acid or Base Catalyzed Hydrolysis | 1-(1-Adamantyl)hexanamine | Synthesis of bioactive molecules |

| This compound | Reducing Agents (e.g., LiAlH4) | N-methyl-1-(1-adamantyl)hexanamine | Intermediate for further functionalization |

Conversion to N-Adamantyl Isocyanides and Related Derivatives

A significant application of N-substituted formamides is their dehydration to form isocyanides. This compound can be converted to 1-(1-isocyanohexyl)adamantane using dehydrating agents such as phosphorus oxychloride (POCl₃) or triphosgene. mdpi.com This two-step process, starting from the corresponding amine to form the formamide and then the isocyanide, is a common method for synthesizing these reactive intermediates. mdpi.com

N-Adamantyl isocyanides are highly valuable in organic synthesis, particularly in multi-component reactions like the Ugi and Passerini reactions. numberanalytics.com The isocyanide functional group is a unique "three-component" synthon, capable of introducing a substituted amide functionality in a single step. The bulky adamantyl group on the isocyanide can influence the stereochemical outcome of these reactions and impart specific physical properties to the resulting products.

Recent research has also focused on developing more efficient, one-step methods for the synthesis of adamantane isocyanides from the corresponding amines, avoiding the isolation of the formamide intermediate and the use of highly toxic reagents. mdpi.com

Integration into Polymeric Architectures and Materials Precursors

The rigid and well-defined three-dimensional structure of the adamantane cage makes it an attractive component for the construction of novel polymers and materials. ontosight.airesearchgate.net this compound can be envisioned as a monomer or a precursor to a monomer for polymerization reactions.

After conversion to the corresponding amine or isocyanide, the adamantyl-containing molecule can be incorporated into polymer backbones or as pendant groups. For instance, adamantyl-containing amines can be used to form polyamides or polyimides with enhanced thermal stability and mechanical strength. The bulky adamantane units can disrupt polymer chain packing, leading to materials with increased free volume and altered solubility properties.

The use of adamantane derivatives in the synthesis of dendrimers and other complex macromolecular architectures is also an area of active research. researchgate.net The tetrahedral geometry of the adamantane core can be exploited to create highly branched and symmetrical structures.

Application in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are highly atom-economical and efficient. nih.govresearchgate.net this compound, and more directly its isocyanide derivative, is a key player in the design and execution of MCRs. numberanalytics.com

The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. numberanalytics.com By using an adamantyl-containing isocyanide derived from this compound, complex molecules bearing the bulky and lipophilic adamantyl group can be rapidly assembled. This strategy is of particular interest in the generation of libraries of diverse compounds for drug discovery and materials science applications. nih.gov

The strategic incorporation of the adamantyl moiety through MCRs allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. The development of novel MCRs that can accommodate sterically demanding building blocks like adamantyl derivatives continues to be an important area of synthetic methodology research. nih.govrsc.org

Future Research Directions and Unaddressed Challenges in N 1 1 Adamantyl Hexyl Formamide Chemistry

Development of Stereoselective Synthetic Pathways

A primary and unaddressed challenge in the chemistry of N-(1-(1-Adamantyl)hexyl)formamide is the control of its stereochemistry. The C1 position of the hexyl chain is a chiral center, meaning the compound exists as a pair of enantiomers. The biological activity and material properties of chiral molecules are often highly dependent on their specific stereoisomeric form. Currently, literature detailing the stereoselective synthesis of this specific compound is scarce, representing a critical gap in its fundamental chemistry.

Future research must focus on developing robust and efficient methods for accessing the individual (R)- and (S)-enantiomers. Potential strategies could be adapted from established asymmetric synthesis methodologies. For instance, the synthesis of other chiral adamantane (B196018) derivatives has been achieved through methods like using chiral auxiliaries or asymmetric catalysis. rsc.org A hypothetical approach for this compound could involve the asymmetric reductive amination of 1-adamantyl pentyl ketone.

Table 1: Potential Stereoselective Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Chiral Auxiliary Approach | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a key bond-forming step, then later removed. | High diastereoselectivity, well-established methods. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other. | High catalytic efficiency, potential for high enantiomeric excess. | Catalyst sensitivity, optimization required for the specific substrate. |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing the other to be isolated. | Can be effective for separating existing racemic mixtures. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

Successfully developing these pathways is crucial for any meaningful investigation into the molecule's chiroptical properties, pharmacological activity, and potential applications in stereospecific materials.

Exploration of Novel Catalytic Systems for Selective Functionalization

The this compound molecule possesses several sites amenable to functionalization, including the adamantane cage, the hexyl chain, and the formamide (B127407) group itself. A significant challenge lies in achieving site-selective modifications. The adamantane cage is known for its strong C-H bonds, making their selective activation and functionalization a difficult but highly desirable goal. chemrxiv.orgchemrxiv.orgresearchgate.net

Future research should vigorously explore novel catalytic systems to unlock this potential. Photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as powerful tools for the C–H functionalization of adamantanes, showing excellent chemoselectivity for the tertiary C-H bonds. acs.orgresearchgate.net Applying these methods to this compound could allow for the introduction of new functional groups onto the adamantane core while preserving the rest of the molecular structure. This would open avenues to modulate properties like solubility, electronic character, and biological target affinity.

Table 2: Prospective Catalytic Systems for Site-Selective Functionalization

| Catalytic System | Target Site | Potential Reaction | Desired Outcome |

| Photoredox/HAT Catalysis | Adamantane Tertiary C-H | Alkylation, Arylation | Introduction of diverse substituents on the cage. acs.orgresearchgate.net |

| Directed C-H Activation | Hexyl Chain C-H | Oxidation, Amination | Modification of the linker for property tuning. |

| Transition Metal Catalysis | Formamide N-H/C-H | Cross-Coupling, Decarbonylation | Modification or replacement of the formamide group. |

Furthermore, catalysts capable of selectively functionalizing the hexyl chain or modifying the formamide group without affecting the adamantane cage are also of great interest. The development of such catalyst-controlled functionalization strategies will be paramount for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Investigation of Non-Classical Reaction Conditions and Green Chemistry Approaches

The synthesis of formamides and the modification of adamantane derivatives often rely on traditional batch chemistry with harsh reagents and significant solvent waste. nih.govresearchgate.net A forward-looking research direction involves the application of non-classical reaction conditions and green chemistry principles to the synthesis and derivatization of this compound.

Green chemistry seeks to reduce the environmental impact of chemical processes. For formamide synthesis, this includes exploring routes that utilize CO2 as a C1 feedstock, which is a more sustainable alternative to traditional reagents like formic acid. acs.orgnih.govrsc.org Recent advancements have shown the feasibility of synthesizing formamides from CO2 and H2O under mild hydrothermal conditions or via electrocatalysis. nih.govresearchgate.netacs.org Applying these methods to the synthesis of a sterically hindered secondary formamide like the target compound presents a considerable challenge but also a significant opportunity for sustainable production. nih.gov

Moreover, technologies such as continuous flow processing and photocatalysis could offer substantial benefits. rsc.org Flow chemistry can improve reaction efficiency, safety, and scalability, while photocatalysis may provide novel reaction pathways under milder conditions. Investigating these approaches could lead to more efficient, safer, and environmentally benign methods for producing and modifying this compound.

Computational Design of Novel Adamantane-Formamide Architectures with Designed Reactivity

Computational chemistry and molecular modeling offer powerful predictive tools that can guide and accelerate experimental research. For this compound, computational methods can address several key challenges and open new research avenues before a single experiment is run.

One major challenge is understanding the conformational landscape and the influence of the bulky adamantyl group on the reactivity of the adjacent formamide and chiral center. nih.gov Quantum mechanical calculations can be used to predict stable conformers, bond dissociation energies, and reaction barriers. This information is invaluable for predicting the regioselectivity and stereoselectivity of potential reactions.

Future research should leverage computational design to:

Predict Reactivity: Model the interaction of various catalytic systems with the substrate to predict which C-H bonds are most susceptible to activation.

Design Novel Architectures: In silico design of new derivatives with tailored electronic and steric properties. For example, one could computationally screen a virtual library of functionalized adamantane cages to identify candidates with enhanced binding affinity for a specific biological target.

Elucidate Reaction Mechanisms: Use computational tools to understand the step-by-step mechanism of novel synthetic transformations, aiding in their optimization.

By integrating computational design with synthetic efforts, researchers can more efficiently navigate the complex chemical space of adamantane-formamide derivatives, saving time and resources while fostering innovation.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(1-(1-Adamantyl)hexyl)formamide?

- Methodological Answer : A two-step approach is typically used:

- Step 1 : Adamantane derivatives (e.g., 1-adamantanol) are functionalized with a hexyl chain via alkylation or nucleophilic substitution. For example, coupling 1-adamantylamine with 1-bromohexane under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

- Step 2 : Formylation of the intermediate using formic acid or formamide derivatives under controlled conditions (e.g., Dean-Stark apparatus for azeotropic water removal). Purity is validated via TLC (≥98%) and structural confirmation via MS and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃ or DMSO-d₆) identifies adamantyl proton signals (δ ~1.6–2.1 ppm) and formamide NH peaks (δ ~8.3–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (silica gel, chloroform/methanol eluent) monitors reaction progress .

Q. How should solubility and stability be managed during storage?

- Methodological Answer :

- Solubility : The compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO). Pre-saturation experiments in buffer systems (pH 4–9) are advised for biological assays .

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Stability tests via periodic NMR/HPLC over 6–12 months are recommended .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR peak splitting) be resolved during structural validation?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC (≥95% purity threshold) to exclude impurities causing split peaks .

- Step 2 : Compare experimental ¹H/¹³C NMR with computational predictions (DFT-based software like Gaussian) or literature data for analogous adamantyl-formamide derivatives .

- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the adamantyl region, which often exhibits complex splitting due to rigid cage structure .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for alkylation steps; optimize loading (1–5 mol%) and reaction time (12–24 hrs) .

- Solvent Selection : Use DMF or THF for improved solubility of adamantyl intermediates.

- Workflow : Employ flow chemistry for continuous processing, reducing side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) maximizes yield .

Q. How to design assays for evaluating enzyme inhibition potential (e.g., kinase or sphingolipid metabolism targets)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known adamantane interactions (e.g., sphingosine kinases, Gb3 synthase) based on structural analogs like N-(1-adamantaneacetyl)-galactosylceramide .

- Assay Protocol :

- In vitro inhibition : Use fluorogenic substrates (e.g., C6-NBD-sphingosine) in microplate readers.

- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.

- Control : Include reference inhibitors (e.g., dimethylsphingosine for sphingosine kinase) .

Data Contradiction and Validation

Q. How to address conflicting bioactivity results across different assay systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.